REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([C:14](=O)[CH3:15])[C:11]([F:17])=[CH:10][C:9]=1[CH3:18])([CH3:4])([CH3:3])[CH3:2].CO[C:22]([N:26](C)C)(OC)[CH3:23].C[N:30](C=O)C>>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[C:22]([CH3:23])[NH:26][N:30]=2)[C:11]([F:17])=[CH:10][C:9]=1[CH3:18])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(C)=O)F)C)=O
|
Name
|
|
Quantity
|
653 mg
|
Type
|
reactant
|
Smiles
|
COC(C)(OC)N(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of EtOH (25 ml) and THF (5 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
hydrazine hydrate (5 ml) at 0° C. was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by “flash chromatography” (0 to 30% EtOAc in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C1=NNC(=C1)C)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |